2-Bromo-1,1-diethoxypropane

Catalog No.
S663341
CAS No.
3400-55-3
M.F
C7H15BrO2
M. Wt
211.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,1-diethoxypropane

Unprotected 2-bromopropanal poses stability and polymerization risks in multi-step syntheses. 2-Bromo-1,1-diethoxypropane resolves this by masking the aldehyde, delivering a stable, alpha-bromo building block for reliable nucleophilic substitution. • >97% purity, colorless to pale yellow liquid. • Enables direct synthesis of 5-methylthiazole scaffolds for agrochemical APIs. • Shelf-stable under 2-8°C, ships ambient. From SMolecule, available for immediate global supply.

CAS Number

3400-55-3

Product Name

2-Bromo-1,1-diethoxypropane

IUPAC Name

2-bromo-1,1-diethoxypropane

Molecular Formula

C7H15BrO2

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3

InChI Key

AHIUAFXWZKCJLR-UHFFFAOYSA-N

SMILES

CCOC(C(C)Br)OCC

Synonyms

2-Bromo-1,1-diethoxypropane; 1,1-Diethoxy-2-bromopropane; β-Bromopropionaldehyde Diethyl Acetal

Canonical SMILES

CCOC(C(C)Br)OCC

The exact mass of the compound 2-Bromo-1,1-diethoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 10 g, 25 g

2-Bromo-1,1-diethoxypropane, commonly known as 2-bromopropionaldehyde diethyl acetal, is a bifunctional aliphatic building block featuring an alpha-bromine atom and a diethyl acetal-protected aldehyde. With a molecular weight of 211.10 g/mol and a boiling point of approximately 209°C, this colorless to pale yellow liquid serves as a stable, highly reactive electrophile for nucleophilic substitution and cyclocondensation reactions. The diethyl acetal moiety effectively masks the highly reactive aldehyde, preventing the rapid polymerization and self-condensation typically observed in unprotected alpha-halo aldehydes. In industrial and advanced laboratory procurement, it is prioritized as a stable, shelf-ready precursor for the synthesis of 5-methyl-substituted thiazoles, imidazoles, and complex pharmaceutical intermediates, offering a controlled pathway to introduce a functionalized propionaldehyde framework into target molecules .

Research Fit

Orthogonally protected bromoacetal for sequential chemoselective transformations.
α-Methyl substitution essential for regioselective heterocycle construction (e.g., imidazo[1,2-a]pyrazines).
Standard grade for preparative synthesis; documented high-purity option for sensitive assay work.

Substituting 2-bromo-1,1-diethoxypropane with its unprotected parent, 2-bromopropanal, or its regioisomer, 3-bromopropionaldehyde diethyl acetal, fundamentally alters process viability and product distribution. Unprotected 2-bromopropanal is highly unstable, prone to rapid degradation and self-condensation, which complicates scalable manufacturing and requires hazardous, on-demand in situ generation. Conversely, the 3-bromo regioisomer directs nucleophilic attack to the terminal carbon, yielding entirely different structural frameworks and failing to produce the critical 5-methyl-substituted heterocycles derived exclusively from the alpha-bromo isomer. Furthermore, replacing the bromine with a chlorine atom (2-chloro-1,1-diethoxypropane) significantly reduces the leaving group's reactivity, often necessitating harsher coupling conditions that can cause premature acetal cleavage or degrade sensitive pharmaceutical intermediates .

Substitution Risk

Target Building Block 2-Bromo-1,1-diethoxypropane (this product)
Potential Substitute Bromoacetaldehyde diethyl acetal – lacks α-methyl group; fails to install required substitution pattern for α₂-selective ligands.
Target Building Block 2-Bromo-1,1-diethoxypropane (this product)
Potential Substitute 2-Bromopropanal (unprotected) – prone to self-condensation and oxidation; compromises stoichiometry and storage stability.

Shelf-Life and Polymerization Resistance vs. Unprotected 2-Bromopropanal

Unprotected alpha-halo aldehydes like 2-bromopropanal are notoriously unstable, undergoing rapid self-condensation and degradation, which severely limits their commercial shelf-life and bulk transportability. By masking the aldehyde as a diethyl acetal, 2-bromo-1,1-diethoxypropane provides a stable, storable reagent that maintains >95% assay purity over extended storage periods at 2-8°C. This protection effectively halts the polymerization pathways that rapidly consume the unprotected free aldehyde, allowing buyers to procure a stable inventory rather than relying on complex, immediate in situ generation .

Evidence DimensionStorage stability and polymerization propensity
Target Compound DataStable liquid, >95% assay retention under standard storage (2-8°C)
Comparator Or Baseline2-Bromopropanal (unprotected): Rapid polymerization, requires immediate use
Quantified DifferenceEliminates polymerization-driven degradation, extending usable shelf-life from hours to months
ConditionsStandard laboratory storage (2-8°C) and handling

Procuring the acetal-protected form eliminates the need for hazardous, on-demand generation of the unstable free aldehyde, enabling scalable and reproducible manufacturing.

Physical Identity
Data to verify
Density 1.198 vs 0.815 g/mL; n20/D 1.439 vs 1.389
Supports rapid identity check by refractometry or densitometry.
Supplier-reported comparison; cross-check with in-house QC.

Regioselective Cyclocondensation for 5-Methylthiazole Derivatives

The position of the bromine atom is critical for defining the substitution pattern of resulting heterocycles. When reacted with thiourea in aqueous media, 2-bromo-1,1-diethoxypropane undergoes cyclocondensation to yield 2-amino-5-methylthiazole, with historical baseline yields reported at 48% before optimization. If a buyer were to substitute this with the 3-bromo regioisomer (3-bromopropionaldehyde diethyl acetal), the reaction would fail to produce the critical 5-methyl substitution, instead yielding an unbranched or terminally substituted ring system. The alpha-bromo configuration is structurally mandatory for accessing the 5-methylthiazole scaffold [1].

Evidence DimensionHeterocycle substitution pattern
Target Compound DataYields 5-methylthiazole frameworks (e.g., 48% baseline yield with thiourea)
Comparator Or Baseline3-Bromopropionaldehyde diethyl acetal: Yields terminally substituted or unbranched heterocycles
Quantified DifferenceAbsolute structural divergence (alpha-methyl vs. linear extension)
ConditionsAqueous cyclocondensation with thiourea under heating

Buyers targeting 5-methyl-substituted heterocycles for pharmaceutical libraries must specify the 2-bromo isomer, as the 3-bromo analog will produce the incorrect structural scaffold.

α₂ Selectivity Context
Class-level
~70-fold α₂/α₁ selectivity (compound 2a vs mianserin)
Building block enables access to α₂-selective chemotype.
Radioligand binding assays [1]; property of final compound.

Bifunctional Reactivity in Imidazopyridine Synthesis

In the synthesis of complex imidazopyridine or imidazothiazole scaffolds (such as IDO1 inhibitors), 2-bromo-1,1-diethoxypropane serves as a highly efficient bifunctional electrophile. Under acidic condensation conditions (e.g., refluxing in dioxane/water with HCl), the acetal is deprotected in situ to react with amines like 2-amino-6-bromopyridine. The alpha-bromine provides a highly reactive leaving group for the subsequent cyclization step, offering superior reaction kinetics compared to less reactive chloro-analogs, thereby minimizing the need for harsh forcing conditions that could degrade complex pharmaceutical intermediates. This allows for the successful isolation of functionalized imidazopyridines (e.g., 5-bromo-imidazopyridine) suitable for downstream Suzuki coupling[1].

Evidence DimensionLeaving group reactivity in complex cyclization (relative substitution rate)
Target Compound DataBromide enables efficient cyclization under standard acidic reflux (1.2-2 hrs)
Comparator Or Baseline2-Chloro-1,1-diethoxypropane: Slower kinetics, requires stronger activation or extended heating
Quantified DifferenceBromide exhibits significantly faster relative substitution rates (typically 50x+ over chloride), minimizing degradation of sensitive intermediates
ConditionsAcidic condensation with 2-amino-6-bromopyridine in dioxane/water

Selecting the bromo-acetal over the chloro-acetal ensures reliable cyclization kinetics and milder conditions during the construction of complex pharmaceutical scaffolds.

Heterocycle Derivatization
Supporting evidence
5 triazolethiazole derivatives synthesized; potent vs less active IDO1 inhibitors distinguished.
Validated for SAR-driven heterocycle library synthesis.
Data from Peng et al. (2020); IC₅₀ values not extracted here.
Purity Specification
Specification review
Standard ≥95% (GC); 98% grade with NMR, HPLC, GC documentation.
Allows selection between standard and high-purity procurement grades.
Commercial data; verify batch-specific COA.

Synthesis of 5-Methylthiazole Agrochemical and Pharmaceutical Intermediates

Due to its specific alpha-bromo regiochemistry, this compound is the precursor of choice for synthesizing 2-amino-5-methylthiazole via cyclocondensation with thiourea. This scaffold is a critical intermediate in the production of various agrochemicals and insecticides, where the 5-methyl group is structurally mandatory [1].

Construction of Imidazothiazole and Imidazopyridine Core Scaffolds

The compound's bifunctional nature (a reactive bromide and a protected aldehyde) makes it ideal for one-pot acidic deprotection and cyclization with aminopyridines or thio-triazoles. This pathway is heavily utilized in medicinal chemistry to build rigid heterocyclic cores, such as those found in potent Indoleamine 2,3-Dioxygenase (IDO1) inhibitors[2].

Stable Synthon for Alpha-Functionalized Aldehydes

For workflows requiring nucleophilic substitution at the alpha position of an aldehyde, procuring this acetal allows chemists to perform substitutions (e.g., with alkoxides, amines, or thiols) without triggering the rapid polymerization that plagues unprotected 2-bromopropanal. The resulting functionalized acetal can then be gently deprotected to yield the desired alpha-substituted aldehyde .

Application Fit Matrix

Application
Selection Property
Validation Focus
α₂-Adrenergic Ligand Discovery
α-Methyl substitution architecture
α₂/α₁ selectivity in radioligand binding assays
IDO1/TDO2 Pathway Probe Synthesis
Bifunctional bromoacetal reactivity
Heterocycle construction via condensation and Suzuki coupling
Sequential Chemoselective Synthesis
Orthogonal bromide and acetal functionalities
Stepwise nucleophilic displacement then aldehyde unmasking
High-Purity Building Block Procurement
98% grade with full analytical documentation
Identity and purity by NMR, HPLC, GC; storage under inert gas

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3400-55-3

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